N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with 3-(acetylamino)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-2-methylbenzamide
- N-(2-{[4-(Acetylamino)phenyl]sulfonyl}ethyl)benzamide
- 3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(20)18-12-5-4-6-13(9-12)19-17(21)15-8-7-14(23-3)10-16(15)22-2/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYAFCSZYHUZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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